REACTION_SMILES
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[C:33]([Cl:34])([Cl:35])([Cl:36])[Cl:37].[CH2:1]([C:2]#[CH:3])[O:4][CH2:5][c:6]1[cH:7][cH:8][c:9]([CH2:12][OH:13])[cH:10][cH:11]1.[c:14]1([P:15]([c:16]2[cH:17][cH:18][cH:19][cH:20][cH:21]2)[c:22]2[cH:23][cH:24][cH:25][cH:26][cH:27]2)[cH:28][cH:29][cH:30][cH:31][cH:32]1>>[CH2:1]([C:2]#[CH:3])[O:4][CH2:5][c:6]1[cH:7][cH:8][c:9]([CH2:12][Cl:34])[cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
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C#CCOCc1ccc(CO)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C#CCOCc1ccc(CO)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(P(c2ccccc2)c2ccccc2)cc1
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Name
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Type
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product
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Smiles
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C#CCOCc1ccc(CCl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |